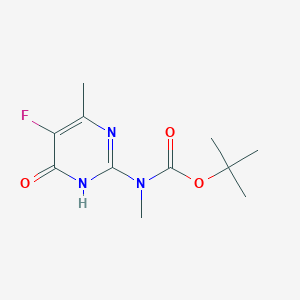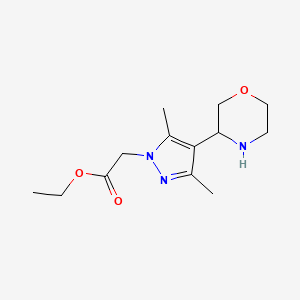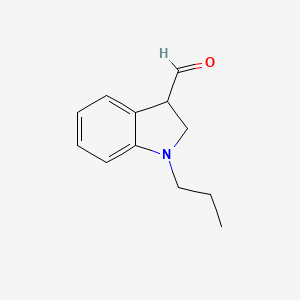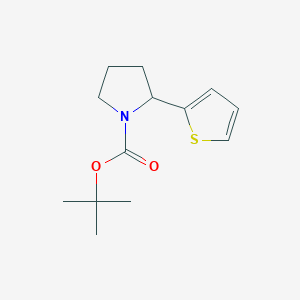
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ist eine chemische Verbindung mit einer komplexen Struktur, die einen Pyrimidinring beinhaltet, der mit Fluor, Hydroxyl- und Methylgruppen substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 5-Fluor-4-hydroxy-6-methylpyrimidin mit tert-Butylchlorformiat und Methylamin unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, mit einer Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert sein, wobei oft automatisierte Reaktoren und kontinuierliche Durchflusssysteme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of 5-fluoro-4-hydroxy-6-methylpyrimidine with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, wodurch die Carbamategruppe zu einem Amin reduziert werden kann.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden, z. B. mit Natriummethoxid in Methanol.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
- Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
- Reduktionsmittel: Lithiumaluminiumhydrid
- Nucleophile: Natriummethoxid, Natriumethoxid
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Carbamategruppe ein Amin ergeben würde .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Es dient als Baustein für die Entwicklung von Pharmazeutika und Agrochemikalien .
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Struktur ermöglicht es ihr, mit bestimmten Enzymen zu interagieren, wodurch sie zu einem Kandidaten für die Medikamentenentwicklung wird .
Medizin
In der Medizin wird tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann bei der Entwicklung von Medikamenten eingesetzt werden, die auf bestimmte Krankheiten abzielen, wie z. B. Krebs oder Infektionskrankheiten .
Industrie
Im Industriesektor wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartige Struktur macht sie wertvoll für die Herstellung von Polymeren und anderen fortschrittlichen Materialien .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und so zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butylcarbamate
- 5-Fluor-4-hydroxy-6-methylpyrimidin
- Methylcarbamate
Einzigartigkeit
tert-Butyl-(5-Fluor-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ist aufgrund seiner Kombination aus funktionellen Gruppen und seinem spezifischen Substitutionsschema am Pyrimidinring einzigartig. Diese einzigartige Struktur verleiht ihm im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften .
Eigenschaften
Molekularformel |
C11H16FN3O3 |
|---|---|
Molekulargewicht |
257.26 g/mol |
IUPAC-Name |
tert-butyl N-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H16FN3O3/c1-6-7(12)8(16)14-9(13-6)15(5)10(17)18-11(2,3)4/h1-5H3,(H,13,14,16) |
InChI-Schlüssel |
QBRFATKPYPSIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N(C)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)


![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)




![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)


![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
